

Application Notes and Protocols: Sodium Tungstate as an Indicator in Volumetric Analysis

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Compound of Interest

Compound Name: Sodium tungstate

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Introduction

Sodium tungstate serves as a highly effective preliminary indicator in the volumetric determination of total iron content, particularly in iron ores and related materials. Its primary application is in redox titrations where trivalent iron (Fe^{3+}) is reduced to its divalent state (Fe^{2+}) prior to titration with a standard oxidizing agent, such as potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$). The use of **sodium tungstate** is crucial when a strong reducing agent, like titanium(III) chloride (TiCl_3), is employed. It provides a distinct visual cue indicating the completion of the Fe^{3+} reduction, a critical step for accurate quantification.

The principle of this indicator action lies in the reduction of hexavalent tungsten (W^{6+}) in the tungstate ion to a lower oxidation state, forming an intensely colored "tungsten blue" complex.^[1] This mixed-valence compound, often represented as $\text{WO}_{2.9}$, signals that the Fe^{3+} has been fully consumed and that there is now a slight excess of the reducing agent.

Applications

The primary application of **sodium tungstate** as an indicator is in the quantitative analysis of total iron in various matrices, including:

- Iron ores (e.g., magnetite, hematite)^[1]

- Vanadium-titanium magnetite[1]
- Boron and magnesium ores containing iron[1]
- Metallurgical samples and agglomerates

This methodology is particularly valuable as a mercury-free alternative to older titration methods that used stannous chloride for reduction and mercuric chloride to remove the excess stannous chloride.[2][3]

Chemical Reactions and Signaling Pathway

The volumetric analysis using **sodium tungstate** as an indicator involves a series of redox reactions. The overall process can be visualized as a sequential pathway.

1. Reduction of Ferric Iron: In a prepared acidic solution of the iron-containing sample, titanium(III) chloride is added to reduce all ferric ions (Fe^{3+}) to ferrous ions (Fe^{2+}).
2. Indicator Reaction (Endpoint of Reduction): Once all the Fe^{3+} has been reduced, the excess Ti^{3+} begins to reduce the **sodium tungstate** (Na_2WO_4) present in the solution. This reduction leads to the formation of the intensely colored "tungsten blue" complex, indicating that the reduction of iron is complete.[1]
3. Titration: The ferrous iron (Fe^{2+}) is then titrated with a standardized solution of potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$). A separate redox indicator, such as sodium diphenylamine sulfonate, is used to determine the endpoint of this titration, which is signaled by a sharp color change (e.g., to a stable purple).[2]

Figure 1. Logical workflow for the volumetric determination of iron.

The chemical transformation of the **sodium tungstate** indicator can be represented as follows:

Figure 2. Color change mechanism of **sodium tungstate** indicator.

Experimental Protocols

The following is a generalized protocol for the determination of total iron in an iron ore sample, based on methods described in various analytical sources, including ISO 2597-2.[4][5][6][7]

1. Reagents and Solutions:

- Hydrochloric Acid (HCl): Concentrated (approx. 37%).
- Sulfuric Acid-Phosphoric Acid Mixture: Cautiously add 150 mL of sulfuric acid (H₂SO₄) and 150 mL of phosphoric acid (H₃PO₄) to 700 mL of deionized water, cool, and mix.
- Titanium(III) Chloride Solution: 15% (w/v) in HCl. Store under an inert atmosphere.
- **Sodium Tungstate** Indicator Solution: Dissolve 25 g of **sodium tungstate** dihydrate (Na₂WO₄·2H₂O) in 100 mL of deionized water.
- Potassium Dichromate Standard Solution: 0.05 M. Accurately weigh ~2.45 g of primary standard grade K₂Cr₂O₇, dissolve in deionized water, and dilute to 500 mL in a volumetric flask.
- Sodium Diphenylamine Sulfonate Indicator: 0.2% (w/v) in deionized water.

2. Sample Preparation:

- Weigh accurately approximately 0.4 g of the finely powdered and dried iron ore sample into a 250 mL beaker.
- Add 25 mL of concentrated HCl.
- Cover the beaker with a watch glass and heat the solution gently on a hot plate in a fume hood until the sample is completely decomposed.
- Rinse the watch glass and the inner walls of the beaker with a small amount of deionized water.

3. Reduction of Ferric Iron:

- Heat the sample solution to near boiling.
- Add 5 drops of the **sodium tungstate** indicator solution.

- Add the 15% titanium(III) chloride solution dropwise while swirling the beaker until the solution turns a distinct and persistent blue color ("tungsten blue"). Add 1-2 drops in excess.
- Immediately add dilute (0.5 g/L) potassium dichromate solution dropwise until the blue color just disappears.

4. Titration:

- Cool the solution to room temperature.
- Add 20 mL of the sulfuric acid-phosphoric acid mixture.
- Add 5-8 drops of the sodium diphenylamine sulfonate indicator.
- Titrate immediately with the standardized 0.05 M potassium dichromate solution. The endpoint is reached when the green color of the solution changes to a stable violet/purple.
- Record the volume of $K_2Cr_2O_7$ solution used.

5. Calculation of Total Iron Content:

The percentage of total iron (% Fe) in the sample can be calculated using the following formula:

$$\% \text{ Fe} = (V \times M \times 55.845 \times 100) / (W)$$

Where:

- V = Volume of $K_2Cr_2O_7$ solution used in the titration (L)
- M = Molarity of the $K_2Cr_2O_7$ solution (mol/L)
- 55.845 = Molar mass of iron (g/mol)
- W = Weight of the ore sample (g)

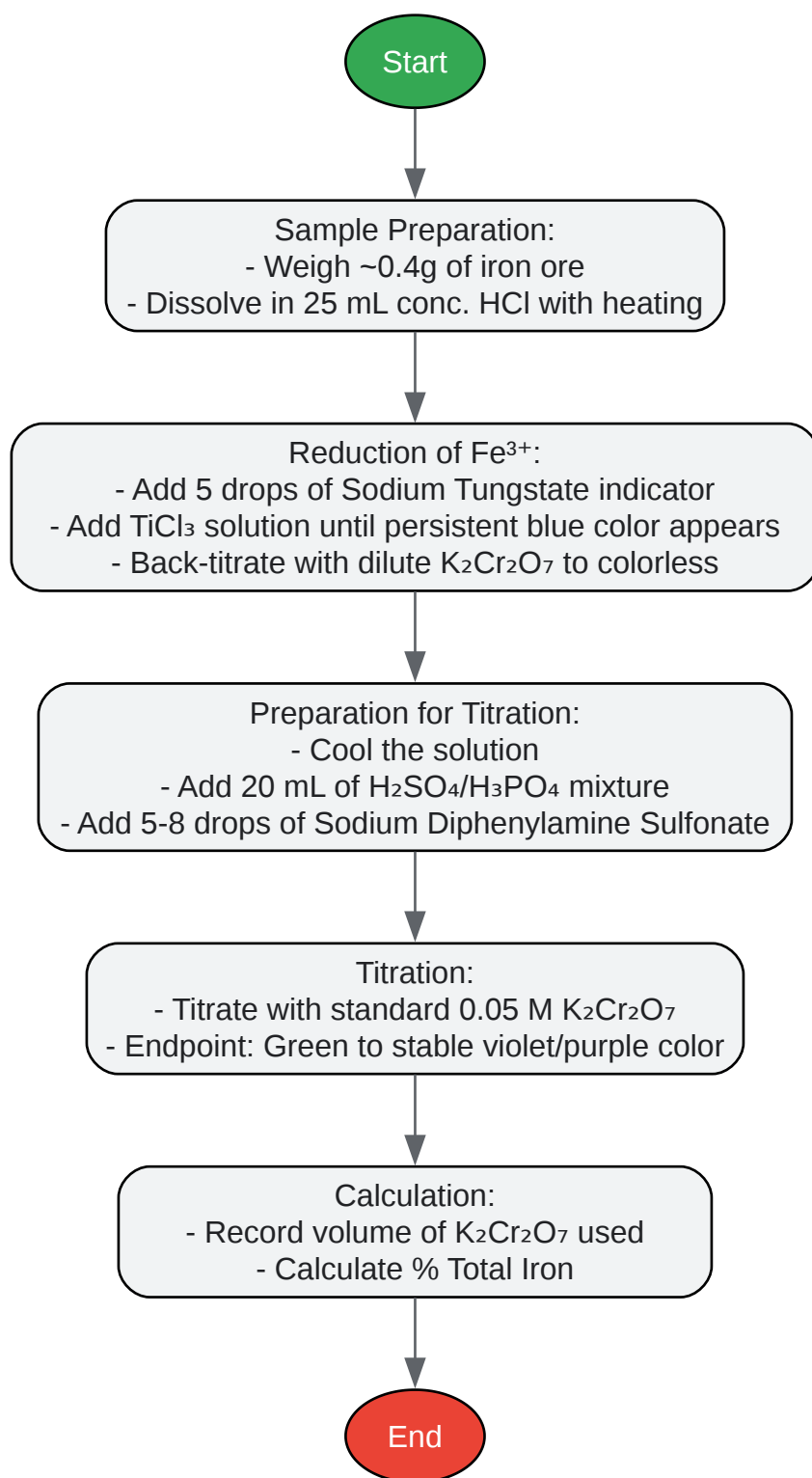
Data Presentation

The following table presents representative data for the determination of total iron in various iron ore samples using a dichromate titration method.

Sample ID	Sample Weight (g)	Volume of 0.05 M $\text{K}_2\text{Cr}_2\text{O}_7$ (mL)	Calculated Total Iron (%)
Ore A	0.4012	45.20	62.98
Ore B	0.4055	48.15	66.34
Ore C	0.3987	42.50	59.59
Ore D	0.4103	46.80	63.87

Note: The data in this table is for illustrative purposes and is based on typical results obtained from such analyses.^{[7][8]}

Experimental Workflow Diagram



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Figure 3. Step-by-step experimental workflow.

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